molecular formula C20H17N3O3 B2360308 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896363-27-2

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B2360308
CAS No.: 896363-27-2
M. Wt: 347.374
InChI Key: TVDRICFHVKUAEM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring, and finally the acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)urea
  • 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
  • N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety is known for its versatility in medicinal chemistry, while the pyrrolidine ring adds rigidity and enhances binding affinity to molecular targets.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18-10-13(12-23(18)14-6-2-1-3-7-14)22-20(26)19(25)16-11-21-17-9-5-4-8-15(16)17/h1-9,11,13,21H,10,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDRICFHVKUAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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